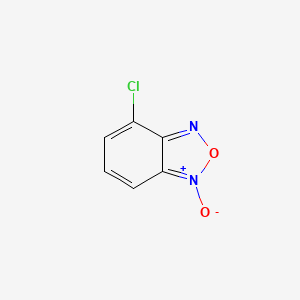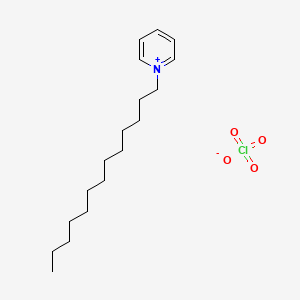![molecular formula C15H19OPSSn B14347253 Diphenyl(sulfanylidene)[(trimethylstannyl)oxy]-lambda~5~-phosphane CAS No. 91489-36-0](/img/structure/B14347253.png)
Diphenyl(sulfanylidene)[(trimethylstannyl)oxy]-lambda~5~-phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diphenyl(sulfanylidene)[(trimethylstannyl)oxy]-lambda~5~-phosphane is a chemical compound with a unique structure that includes both organotin and organophosphorus elements
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl(sulfanylidene)[(trimethylstannyl)oxy]-lambda~5~-phosphane typically involves the reaction of diphenylphosphine with trimethyltin chloride in the presence of a sulfur source. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions often include moderate temperatures and the use of solvents such as toluene or dichloromethane to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents involved.
化学反応の分析
Types of Reactions
Diphenyl(sulfanylidene)[(trimethylstannyl)oxy]-lambda~5~-phosphane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding phosphine oxide.
Substitution: The trimethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles such as alkoxides or amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diphenylphosphine oxide, while substitution reactions can produce a variety of organophosphorus compounds with different functional groups.
科学的研究の応用
Diphenyl(sulfanylidene)[(trimethylstannyl)oxy]-lambda~5~-phosphane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in the study of enzyme mechanisms that involve phosphorus-containing substrates.
Industry: It can be used in the production of materials with specific electronic or optical properties.
作用機序
The mechanism by which Diphenyl(sulfanylidene)[(trimethylstannyl)oxy]-lambda~5~-phosphane exerts its effects involves its ability to participate in various chemical reactions. The compound can act as a ligand, forming complexes with metals and other elements. These complexes can then participate in catalytic cycles or other chemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
類似化合物との比較
Similar Compounds
Diphenylphosphine: A related compound that lacks the trimethylstannyl and sulfanylidene groups.
Trimethylstannylphosphine: Similar in structure but without the diphenyl groups.
Diphenylphosphine oxide: An oxidation product of Diphenyl(sulfanylidene)[(trimethylstannyl)oxy]-lambda~5~-phosphane.
Uniqueness
This compound is unique due to its combination of organotin and organophosphorus elements, which allows it to participate in a wide range of chemical reactions. This makes it a versatile reagent in organic synthesis and other applications.
特性
CAS番号 |
91489-36-0 |
|---|---|
分子式 |
C15H19OPSSn |
分子量 |
397.1 g/mol |
IUPAC名 |
diphenyl-sulfanylidene-trimethylstannyloxy-λ5-phosphane |
InChI |
InChI=1S/C12H11OPS.3CH3.Sn/c13-14(15,11-7-3-1-4-8-11)12-9-5-2-6-10-12;;;;/h1-10H,(H,13,15);3*1H3;/q;;;;+1/p-1 |
InChIキー |
JZPSQDGYRFDBTI-UHFFFAOYSA-M |
正規SMILES |
C[Sn](C)(C)OP(=S)(C1=CC=CC=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(Acetyloxy)-3-[(acetyloxy)methyl]-2-methylidenebutyl acetate](/img/structure/B14347170.png)
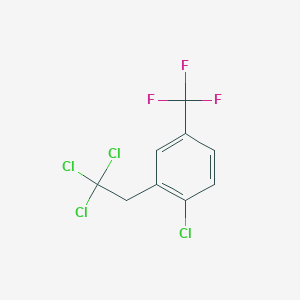
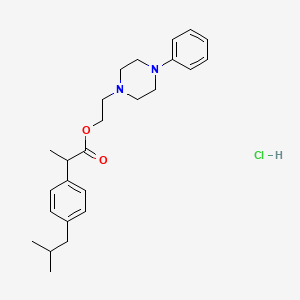
![Bis[3-(diethylamino)-2-hydroxypropyl] hexanedioate](/img/structure/B14347185.png)
![2,2'-{1,2-Phenylenebis[azanylylidene(E)methanylylidene]}dianiline](/img/structure/B14347190.png)
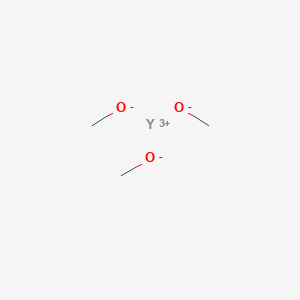
![N-[2-(4-Bromophenyl)propan-2-yl]-2-(cyclohex-1-en-1-yl)acetamide](/img/structure/B14347195.png)
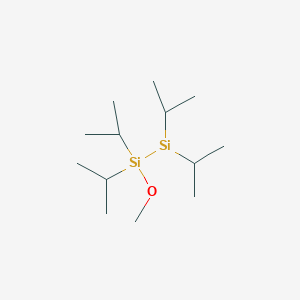
![Dicyclopenta[cd,mn]pyrene](/img/structure/B14347219.png)
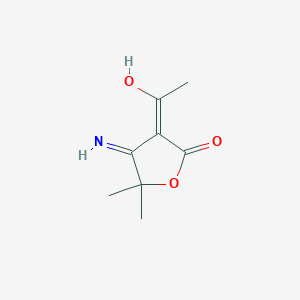
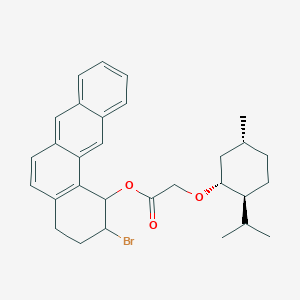
![2-Benzyl-[1,2]thiazolo[5,4-b]pyridin-3-one](/img/structure/B14347230.png)
